![molecular formula C11H20O4 B2637990 (R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid CAS No. 389843-61-2](/img/structure/B2637990.png)
(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid” is a chemical compound that is part of the class of compounds known as tert-butyloxycarbonyl-protected amino acids . These compounds are used in organic synthesis due to their multiple reactive groups .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid ionic liquids (AAILs) which are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butoxy group and an isopropyl group. The tert-butoxy group is known for its unique reactivity pattern which is highlighted by its characteristic applications .Chemical Reactions Analysis
The chemical reactions involving this compound are mediated by potassium tertiary butoxide (KOtBu). KOtBu can be used to perform reactions already known to be carried out using transition metals, but it has advantages in terms of environmental congruence and economic cost .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the tert-butoxy group. This group is known for its unique reactivity pattern which is highlighted by its characteristic applications .Scientific Research Applications
Chiral Intermediate in Pharmaceutical Synthesis
(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid plays a crucial role as a chiral intermediate in the synthesis of pharmaceutical compounds. A notable example is its use in the synthesis of sitagliptin, a medication for diabetes. The process involves a sequence of steps including methylation, Boc-protection, acylation, reduction, and oxidation, achieving a significant overall yield of about 41% (Zhang Xingxian, 2012).
Synthesis of Dipeptide Isosteres
Another application is in the synthesis of hydroxyethylene dipeptide isosteres, which are crucial in the development of inhibitors for enzymes like renin. These isosteres mimic the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis of the peptidic bond, showcasing the versatility of this compound in medicinal chemistry (S. Thaisrivongs et al., 1987).
Application in Organic Synthesis
This compound is also involved in various organic synthesis processes. For instance, it's used in the preparation of compounds like tert-butylperoxy radical, which is an effective oxidant for phenols and anilines (M. Ratnikov et al., 2011). Additionally, it aids in the synthesis of complex molecules like trachyspic acid, a tumor cell heparanase inhibitor, demonstrating its utility in creating biologically active substances (K. Morokuma et al., 2008).
Enzymatic Reactions
In enzymatic reactions, it's used for the asymmetric reduction of substrates like ethyl 4-chloro-3-oxobutanoate. This demonstrates the compound's utility in biocatalytic processes, which are essential for producing optically active pharmaceuticals (S. Shimizu et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCJVFYCDSYHGW-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.